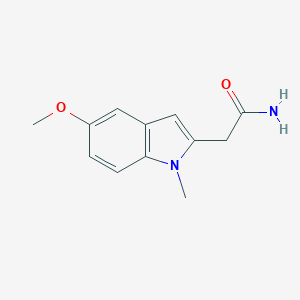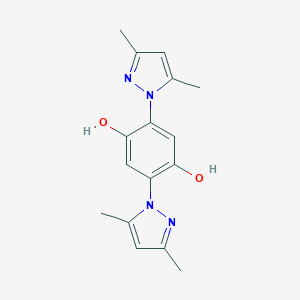![molecular formula C13H12N4O5 B506205 Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate CAS No. 312529-81-0](/img/structure/B506205.png)
Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acid derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1-methyl-4-chloro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Methyl 2-{[(1-methyl-4-amino-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Methyl 2-{[(1-methyl-4-hydroxy-1H-pyrazol-5-yl)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form various reactive intermediates, making this compound particularly interesting for research in medicinal chemistry .
Properties
CAS No. |
312529-81-0 |
|---|---|
Molecular Formula |
C13H12N4O5 |
Molecular Weight |
304.26g/mol |
IUPAC Name |
methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-6-4-3-5-8(9)13(19)22-2/h3-7H,1-2H3,(H,15,18) |
InChI Key |
DNABNAXVLJHMTK-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B506122.png)
![2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506123.png)




![N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]acetamide](/img/structure/B506128.png)
![ethyl 2-({[(N-acetylglycyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B506133.png)

![5-[4-(dimethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B506135.png)




